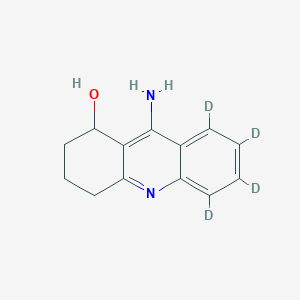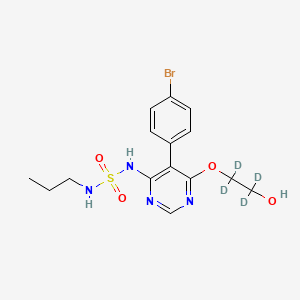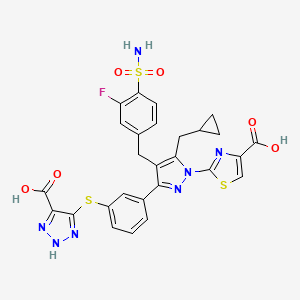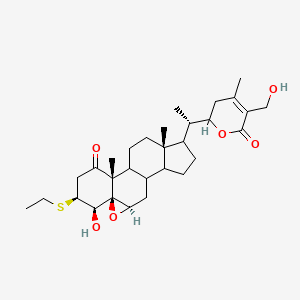
Sulindac sulfone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulindac sulfone-d3 is a deuterated derivative of sulindac sulfone, a metabolite of the nonsteroidal anti-inflammatory drug sulindac. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of sulindac and its derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulindac sulfone-d3 typically involves the deuteration of sulindac sulfone. The process begins with the synthesis of sulindac, which is then oxidized to form sulindac sulfone. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the isotopic purity of the deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Sulindac sulfone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to this compound can involve further oxidation reactions.
Reduction: Reduction reactions can convert this compound back to sulindac sulfide-d3.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: Sulindac sulfide-d3.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Sulindac sulfone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulindac and its derivatives.
Metabolic Pathways: Investigating the metabolic pathways of sulindac in the body.
Drug Development: Developing new drugs based on the structure and activity of sulindac derivatives.
Biological Studies: Understanding the biological effects of sulindac and its metabolites on various cell lines and tissues.
Industrial Applications: Used in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
Sulindac sulfone-d3 exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulindac: The parent compound from which sulindac sulfone-d3 is derived.
Sulindac Sulfone: The non-deuterated version of this compound.
Sulindac Sulfide: Another metabolite of sulindac with anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can enhance the metabolic stability of the compound and provide insights into the metabolic pathways of sulindac and its derivatives. Additionally, the use of deuterated compounds can improve the accuracy of pharmacokinetic studies by reducing the variability associated with hydrogen atoms.
Eigenschaften
Molekularformel |
C20H17FO4S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfonyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
InChI-Schlüssel |
MVGSNCBCUWPVDA-FHFLIJIYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


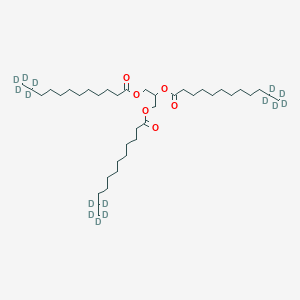
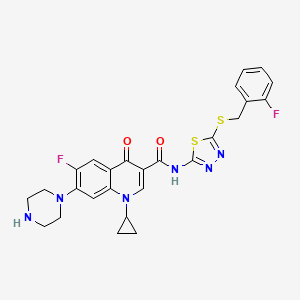
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

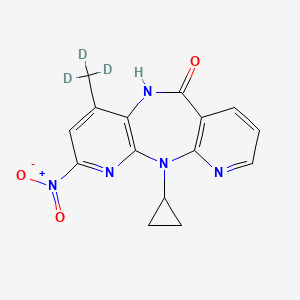
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
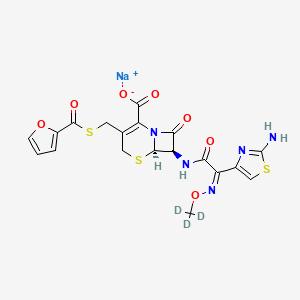
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
